molecular formula C15H21ClN2O3 B2733170 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea CAS No. 2034343-18-3

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea

Cat. No.: B2733170
CAS No.: 2034343-18-3
M. Wt: 312.79
InChI Key: GZJBVOGBIGUMNH-UHFFFAOYSA-N
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Description

3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea is a useful research compound. Its molecular formula is C15H21ClN2O3 and its molecular weight is 312.79. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Analysis

  • Crystal Structure Exploration : The compound's crystal structure and molecular interactions can be analyzed for insights into its physical and chemical properties, as demonstrated in the study of a Schiff base derivative of a thio-semicarbazide with a flavanone (Zatsu et al., 2019).

Rheology and Gelation Properties

  • Hydrogel Formation : Research on hydrogels, such as the study of 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, reveals how the morphology and rheology of gels depend on the identity of the anion, which can be a way to tune the gels' physical properties (Lloyd & Steed, 2011).

Synthesis and Complex Formation

  • Synthesis of N-Hydroxyamide-Containing Heterocycles : This process involves the reaction of N-(benzyloxy)urea with various compounds, leading to the synthesis of hydroxypyrimidinone and pyrazinone derivatives, which form complexes with iron(III) (Ohkanda et al., 1993).

Protection in Oligoribonucleotide Synthesis

  • Protecting Groups in Synthesis : The compound's derivatives can be used as protecting groups in oligoribonucleotide synthesis, as seen in the use of 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Reese et al., 1986).

Molecular Docking and Chemical Analysis

  • Molecular Docking Studies : Studies involving molecular docking and quantum chemical calculations, like the analysis of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, are crucial for understanding the compound's interaction with biological targets (Viji et al., 2020).

Photoreactivity and Self-Assembly

  • Photoswitchable Self-Assembling Architectures : The compound's derivatives, such as 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans, have been studied for their photochromic properties and self-assembling capabilities under various conditions (Sallenave et al., 2004).

Corrosion Inhibition

  • Corrosion Inhibition Studies : The compound's derivatives, such as 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, have been investigated for their effectiveness as corrosion inhibitors in acid solutions, showing promising results (Bahrami & Hosseini, 2012).

Antimicrobial Activity

  • Antimicrobial Potential : Research into the compound's derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, includes antimicrobial activity and docking studies, revealing significant biological activities (Okasha et al., 2022).

Properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-20-14(12-4-2-3-5-13(12)16)10-17-15(19)18-11-6-8-21-9-7-11/h2-5,11,14H,6-10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJBVOGBIGUMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1CCOCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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